molecular formula C5H12O2 B1630958 (2R,4R)-(-)-Pentanediol CAS No. 36402-52-5

(2R,4R)-(-)-Pentanediol

Cat. No. B1630958
CAS RN: 36402-52-5
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-RFZPGFLSSA-N
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Description

(2R,4R)-(-)-Pentanediol is a chiral, colorless, and viscous liquid that is widely used in various scientific research applications. It is also known as (R,R)-2,4-pentanediol or (R,R)-2,4-dihydroxypentane. This compound is an important chiral building block for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : A novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro .
    • Methods : The synthesis of the title compound was performed from commercially available 4-hydroxybenzaldehyde, 2-thiophenecarboxaldehyde, and (+)-camphor .
    • Results : The compound was shown to have an affinity to FFAR1 .
  • Scientific Field: Asymmetric Allylic Decarboxylative Addition

    • Application : A enantioselective tandem transformation, concerning asymmetric allylic decarboxylative addition and cyclization of N-nosylimines with vinylethylene carbonates (VECs), in the presence of [Rh(C2H4)2Cl]2, chiral sulfoxide-N-olefin tridentate ligand has been developed .
    • Methods : The reaction of VECs with various substituted N-nosylimines proceeded smoothly under mild conditions .
    • Results : The reaction provided highly functionalized oxazolidine frameworks in good to high yields with good to excellent enantioselectivity .
  • Scientific Field: Pesticide Residue Analysis

    • Application : The degradation dynamics of propiconazole enantiomers, which are structurally similar to “(2R,4R)-(-)-Pentanediol”, were studied in stored plums .
    • Methods : The degradation rates of the different enantiomers were compared .
    • Results : It was found that (2R,4R)-propiconazole and (2R,4S)-propiconazole degraded slightly slower than their corresponding enantiomers (2S,4S)-propiconazole and (2S,4R)-propiconazole .
  • Scientific Field: Medicinal Chemistry

    • Application : A novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro .
    • Methods : The synthesis of the title compound was performed from commercially available 4-hydroxybenzaldehyde, 2-thiophenecarboxaldehyde, and (+)-camphor .
    • Results : The compound was shown to have an affinity to FFAR1 .
  • Scientific Field: Green Chemistry

    • Application : The combination of microwave heating and ultrasound irradiation has been successfully exploited in applied chemistry .
    • Methods : These green techniques promote faster and more selective transformations .
    • Results : The development of dedicated hybrid reactors has helped scientists to find solutions to new synthetic challenges in the preparation of nanomaterials and new green catalysts .
  • Scientific Field: Cell Culture

    • Application : Erythromycin, a macrolide antibiotic protein synthesis inhibitor, is widely used in cell culture applications .
    • Methods : Depending upon the strain of bacteria, erythromycin has been used between 50 and 200 mg/L to control bacterial growth .
    • Results : Erythromycin resistance can be induced in bacteria .
  • Scientific Field: Digital-to-Analog Conversion

    • Application : An R–2R ladder configuration is a simple and inexpensive way to perform digital-to-analog conversion (DAC), using repetitive arrangements of precise resistor networks in a ladder-like configuration .
    • Methods : Bit inputs are switched between V = 0 (logic 0) and V = Vref (logic 1). The R–2R network causes these digital bits to be weighted in their contribution to the output voltage Vout .
    • Results : The R–2R ladder operates as a string of resistors, providing a fast and fixed output impedance R .
  • Scientific Field: Melting Point Analysis

    • Methods : For identification, compare the experimental melting point range of the unknown to literature values .

properties

IUPAC Name

(2R,4R)-pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCGKPBSJZVRZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310414
Record name rel-(2R,4R)-2,4-Pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-(-)-Pentanediol

CAS RN

36402-52-5, 42075-32-1
Record name rel-(2R,4R)-2,4-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36402-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentanediol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanediol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(2R,4R)-2,4-Pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-pentane-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-PENTANEDIOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-PENTANEDIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
T Sehl, L Seibt, K Kappauf, P Ergezinger… - Chemie Ingenieur …, 2023 - Wiley Online Library
(2R,4R)‐Pentanediol is an interesting precursor for the synthesis of chiral ligands. A ketoreductase (KRED) was employed for the asymmetric reduction of acetylacetone to this diol. …
Number of citations: 1 onlinelibrary.wiley.com
S Matsumura, Y Kawai, Y Takahashi, K Toshima - Biotechnology letters, 1994 - Springer
(2R, 4R)-2,4-Pentanediol was obtained by the enatioselective reduction of acetylacetone (2,4-pentanedione) with the resting cells of methanol yeast,Candida boidinii KK912 (IFO 10574…
Number of citations: 29 link.springer.com
T Kobayashi, M Kakimoto, Y Imai - Polymer journal, 1993 - nature.com
Optically active polyurethanes were synthesized by the polyaddition of (1S, 3S)-diphenylpropanediol or (2R, 4R)-pentanediol to various diisocyanates at 100 C in anisole or dimethyl …
Number of citations: 19 www.nature.com
K Song, M Fujita, T Okuyama, T Sugimura - Tetrahedron: Asymmetry, 2017 - Elsevier
The photoisomerization, epoxidation, and cyclopropanation of chiral 2,4-pentanediol tethered cyclooctene were explored to examine the stereocontrollability of the tether. …
Number of citations: 2 www.sciencedirect.com
BM Trost, TM Lam - Journal of the American Chemical Society, 2012 - ACS Publications
A palladium-catalyzed asymmetric [3 + 2] cycloaddition of a vinyl-substituted trimethylenemethane (TMM) donor with α,β-unsaturated acyl imidazoles is described. A newly designed …
Number of citations: 83 pubs.acs.org
JM Maerker, SW Sinton - Journal of Rheology, 1986 - pubs.aip.org
Solutions of poly(vinyl alcohol) (PVA) and polysaccharide with sodium borate (SB) are investigated as a model system for associating polymers which exhibit shear‐induced fluid …
Number of citations: 119 pubs.aip.org
J Bakos, I Tóth, B Heil, L Markó - Journal of organometallic chemistry, 1985 - Elsevier
Asymmetric heterogeneous hydrogenation of acetylacetone was applied for the preparation of both enantiomers (2R,4R and 2S,4S) of 2,4-bis(diphenylphosphino)pentane (BDPP). …
Number of citations: 200 www.sciencedirect.com
JL Parrain, JC Cintrat, JP Quintard - Journal of organometallic chemistry, 1992 - Elsevier
α-Tributylstannylacetals derived from 2R,3R-tartramide or 2R,4R-pentanediol have been treated with various organometallic reagents to give chiral α-oxygenated organotins. Relatively …
Number of citations: 13 www.sciencedirect.com
LI Spiessens, C Becu, N Hosten… - Bulletin des Sociétés …, 1982 - Wiley Online Library
Optically active threo‐(2S,4S)‐4‐mercapto‐2‐pentanol, erythro‐(2R,4S)‐4‐mercapto‐2‐pentanol and threo‐(2S,4S)‐pentanedithiol, were prepared from threo‐(2R,4R)‐pentanediol. …
Number of citations: 3 onlinelibrary.wiley.com
A De La Rosa, L Heux, JY Cavaille, K Mazeau - Polymer, 2002 - Elsevier
Detailed atomistic models of the dense glassy isotactic and syndiotactic poly(allyl alcohol) (PAA) and poly(vinyl alcohol) (PVA) have been simulated and characterized. Models of PVA …
Number of citations: 54 www.sciencedirect.com

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